molecular formula C19H22FN3O2S B2385387 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone CAS No. 2034472-73-4

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone

Cat. No.: B2385387
CAS No.: 2034472-73-4
M. Wt: 375.46
InChI Key: JITAFUSEIXTBIM-UHFFFAOYSA-N
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Description

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperidine ring, and a fluorophenyl group. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyrimidine and piperidine intermediates, followed by their coupling to form the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate biological pathways involved in disease.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone can be compared with other similar compounds, such as those containing pyrimidine, piperidine, or fluorophenyl groups. These comparisons highlight its unique chemical properties and reactivity, which may contribute to its distinct biological and industrial applications. Similar compounds include:

  • 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-((4-chlorophenyl)thio)ethanone
  • 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-((4-bromophenyl)thio)ethanone

These compounds share structural similarities but may differ in their reactivity and applications due to the presence of different substituents.

Properties

IUPAC Name

1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-(4-fluorophenyl)sulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2S/c1-13-11-18(22-14(2)21-13)25-16-7-9-23(10-8-16)19(24)12-26-17-5-3-15(20)4-6-17/h3-6,11,16H,7-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITAFUSEIXTBIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CSC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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